![molecular formula C5H6Cl2N2 B1455547 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 129308-95-8](/img/structure/B1455547.png)
4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole
Overview
Description
4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole (4-Cl-5-CM-1-M-1H-Pz) is an organic compound that has been widely studied due to its wide range of potential applications. It is a colorless, crystalline solid that is soluble in water, ethanol, and chloroform. 4-Cl-5-CM-1-M-1H-Pz is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Structural Characterization
4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole and its derivatives serve as intermediates for synthesizing various compounds with potential pharmacological properties. A notable synthesis pathway involves 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, prepared via a two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound is an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines (Ogurtsov & Rakitin, 2021).
Tautomerism and Crystallography
NH-pyrazoles, including variants of the subject compound, exhibit interesting structural phenomena such as tautomerism, where the compounds exist in multiple interchangeable forms. These tautomeric forms have been explored and characterized using techniques like X-ray crystallography and NMR spectroscopy, shedding light on their structural dynamics in solution and solid-state (Cornago et al., 2009).
Ligand Chemistry and Coordination Compounds
Pyrazoles with functionalized side chains, including this compound, have been synthesized to serve as ligands. These compounds, when designed with specific side chains, are of interest for their potential in creating coordination compounds. This ligand chemistry is valuable in various fields, including medicinal chemistry and materials science (Grotjahn et al., 2002).
Corrosion Inhibition
Derivatives of this compound have demonstrated significant potential as corrosion inhibitors. These compounds show high efficiency in protecting metals like steel in corrosive environments, indicating their applicability in industrial settings (Ouali et al., 2013).
Synthesis of Novel Organic Compounds
This chemical has been used in the synthesis of various novel organic compounds, including pyrazole derivatives and triazolylthiazoles. These compounds have shown potential in fields like agriculture as fungicides, highlighting the versatility of this compound in synthesizing bioactive molecules (Chen, Li & Han, 2000).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of various drugs, suggesting potential biological activity .
Mode of Action
It’s known that the compound can undergo various chemical reactions, which could potentially influence its interaction with biological targets .
Result of Action
Similar compounds have been noted to improve the stability and absorption of drugs, increase biological activity, and reduce side effects .
properties
IUPAC Name |
4-chloro-5-(chloromethyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGZOCWLUXFNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129308-95-8 | |
Record name | 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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